3-(Boc-amino)-4,4-difluoropiperidine
Overview
Description
3-(Boc-amino)-4,4-difluoropiperidine is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Mechanism of Action
Target of Action
Boc-protected amines, such as 3-(boc-amino)-4,4-difluoropiperidine, are often used in the synthesis of multifunctional targets, particularly in peptide synthesis .
Mode of Action
The mode of action of this compound involves its role as a protecting group for amines in organic synthesis . The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases, making it an attractive option for protecting amines . When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The boc group is known to be cleaved under anhydrous acidic conditions .
Result of Action
The result of the action of this compound is the protection of amines, allowing for further reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the Boc group can be easily introduced and readily removed under a variety of conditions .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . The catalyst can be readily recycled, and no competitive side reactions were observed .
Biochemical Analysis
Biochemical Properties
3-(Boc-amino)-4,4-difluoropiperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting with other reagents during the synthesis process. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in subsequent reactions. Additionally, this compound may interact with other biomolecules, such as nucleophiles, through its amino group once the Boc protection is removed .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protected amino compound. In cellular environments, the compound can influence cell function by participating in the synthesis of peptides and proteins, which are crucial for various cellular processes. The presence of the Boc group ensures that the amino group remains protected until it is needed for specific reactions, thereby preventing premature interactions that could disrupt cellular metabolism and signaling pathways. Once the Boc group is removed, the free amino group of this compound can engage in reactions that affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes and other biomolecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. When the Boc group is cleaved, the free amino group can participate in nucleophilic attacks, forming bonds with other molecules. This mechanism is crucial in peptide synthesis, where the amino group of this compound can form peptide bonds with carboxyl groups of other amino acids. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The Boc group provides stability to the amino group, preventing it from reacting prematurely. Over time, the compound may undergo degradation, particularly under acidic conditions that cleave the Boc group. Long-term studies in vitro and in vivo have shown that the removal of the Boc group can lead to changes in cellular function, as the free amino group becomes available for biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Toxic or adverse effects may occur at high doses, particularly if the Boc group is cleaved prematurely, leading to unwanted reactions involving the free amino group. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases, which cleave the Boc group, allowing the free amino group to participate in subsequent reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The Boc group may influence the compound’s localization and accumulation, as it provides steric hindrance that can affect binding interactions. Once the Boc group is cleaved, the free amino group can interact with various cellular components, influencing the compound’s distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its effects. Post-translational modifications and targeting signals can further influence the compound’s localization, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4,4-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination or nucleophilic substitution reactions.
Boc Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions
Properties
IUPAC Name |
tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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